molecular formula C6H9F3N2 B13027491 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

Cat. No.: B13027491
M. Wt: 166.14 g/mol
InChI Key: UOZVVLOLDLAKNL-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: is a chemical compound with the following properties:

    IUPAC Name: 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylamine hydrochloride

    Molecular Formula: C₆H₈F₃N·HCl

    Molecular Weight: 187.59 g/mol

    CAS Number: 262852-11-9

Properties

Molecular Formula

C6H9F3N2

Molecular Weight

166.14 g/mol

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

InChI

InChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2

InChI Key

UOZVVLOLDLAKNL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core with Trifluoromethyl Group

A large-scale synthesis of trifluoromethyl-substituted bicyclo[1.1.1]pentane derivatives starts from [1.1.1]propellane, which undergoes photochemical addition to suitable precursors such as diacetyl under flow conditions. This method enables kilogram-scale preparation of the BCP core with excellent efficiency within one day.

  • Photochemical Addition : Propellane reacts with diacetyl in a flow photoreactor to form diketone intermediates.
  • Haloform Reaction : The diketone is converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via haloform reaction in batch, yielding multigram quantities.

This approach is notable for its scalability and reproducibility, addressing the volatility and handling challenges of [1.1.1]propellane.

Conversion to Amino and Hydrazine Derivatives

The carboxylic acid intermediates are transformed into amines and hydrazines through multi-step functional group conversions:

  • Reduction to Alcohols : Using borane reagents such as BH3·Me2S in THF at 0 °C to room temperature, the carboxylic acid is reduced to the corresponding alcohol with high yield (~86%).
  • Amination : Amines are prepared by reaction of the acid with azides or via Mitsunobu-type reactions, followed by reduction or substitution steps.
  • Hydrazine Introduction : The key hydrazine moiety is introduced by treating the bicyclo[1.1.1]pentane amine or related intermediates with hydrazine derivatives or via substitution reactions on activated intermediates.

In particular, the preparation of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride salts is achieved by reaction of the corresponding amine with hydrazine or hydrazine equivalents under controlled conditions, followed by isolation as dihydrochloride salts for stability and handling.

Representative Example of Hydrazine Preparation

A documented synthetic route involves:

  • Starting from 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Treatment with hydrazine hydrate or hydrazine equivalents in an appropriate solvent.
  • Isolation of the hydrazine product as its dihydrochloride salt, ensuring purity (~97%) and stability.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Photochemical addition of propellane to diacetyl (flow) UV light, flow reactor, room temp to 70 °C Multigram scale Enables kilogram-scale synthesis
Haloform reaction to dicarboxylic acid Batch, haloform reagents, room temp Multigram scale Efficient conversion to acid
Reduction of acid to alcohol BH3·Me2S in THF, 0 °C to RT 86 High yield, colorless oil
Amination to bicyclo[1.1.1]pentan-1-amine hydrochloride Et3N, azide reagents, heating at 85 °C 83 Purified by chromatography
Hydrazine formation Hydrazine hydrate, solvent, isolation as dihydrochloride salt ~97 Product stable as dihydrochloride salt

Research Findings and Scalability

  • The photochemical flow synthesis of the BCP core with trifluoromethyl substituent is a breakthrough for large-scale production, overcoming volatility and reproducibility issues associated with [1.1.1]propellane.
  • The conversion steps to hydrazine derivatives are optimized to maintain high purity and yield, crucial for medicinal chemistry applications where these building blocks serve as key intermediates.
  • Handling of hydrazine derivatives as dihydrochloride salts improves safety and storage stability.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions involving the trifluoromethyl group are likely.

Common Reagents and Conditions::

    Hydrazine: Used for its synthesis.

    Halogenating Agents: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products:: The major products formed from these reactions would include various derivatives of the bicyclo[1.1.1]pentane scaffold.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Compounds: Valuable in medicinal chemistry and materials science.

Biology and Medicine::

    Drug Discovery: Exploration of potential pharmacological properties.

    Fluorinated Pharmaceuticals: Investigation of bioactivity.

Industry::

    Fine Chemicals: Limited industrial applications due to its specialized structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, its unique trifluoromethyl-substituted bicyclo[1.1.1]pentane framework sets it apart.

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